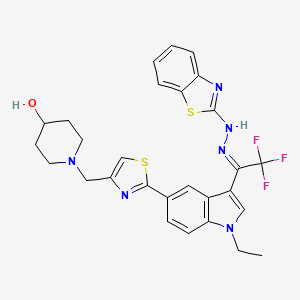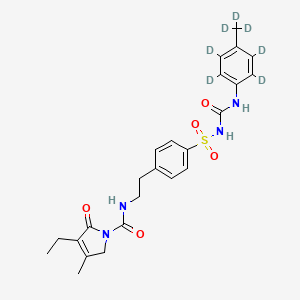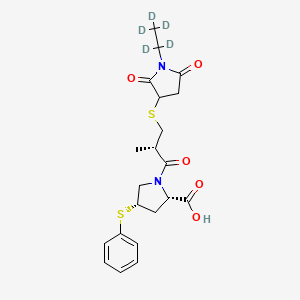
4-Formyl Antipyrine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Formyl Antipyrine-d3 is a deuterated form of 4-Formyl Antipyrine, a derivative of the pyrazolone family of compounds. The deuterium atoms in the compound are substituted for hydrogen atoms, resulting in a slightly different molecular weight and chemical properties . This compound is often used in scientific research due to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl Antipyrine-d3 involves the deuteration of 4-Formyl Antipyrine. The process typically includes the following steps:
Starting Material: 4-Formyl Antipyrine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of 4-Formyl Antipyrine are subjected to deuteration.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-Formyl Antipyrine-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to an alcohol.
Substitution: The formyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include:
Carboxylic Acids: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted Derivatives: From substitution reactions.
Scientific Research Applications
4-Formyl Antipyrine-d3 has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy due to its deuterated nature.
Biology: Employed in studies involving enzyme kinetics and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Formyl Antipyrine-d3 involves its interaction with specific molecular targets and pathways:
Cyclooxygenase Inhibition: Similar to antipyrine, it is thought to inhibit cyclooxygenase enzymes (COX-1, COX-2, and COX-3), which are involved in prostaglandin synthesis.
Fluorescent Chemosensor: Acts as a fluorescent chemosensor for detecting metal ions, such as Fe3+, through a process involving restricted photoinduced electron transfer (PET) and chelation-enhanced fluorescence (CHEF).
Comparison with Similar Compounds
4-Formyl Antipyrine-d3 can be compared with other similar compounds, such as:
4-Aminoantipyrine: Another derivative of antipyrine with analgesic, anti-inflammatory, and antipyretic properties.
4-Acetylantipyrine: Known for its potential antipyretic and analgesic effects.
Uniqueness
This compound is unique due to its deuterated form, which provides distinct advantages in NMR spectroscopy and other analytical techniques. Its ability to act as a fluorescent chemosensor also sets it apart from other similar compounds .
Conclusion
This compound is a valuable compound in scientific research, offering unique properties and applications in various fields. Its synthesis, chemical reactions, and mechanism of action make it a versatile tool for researchers in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C12H12N2O2 |
|---|---|
Molecular Weight |
219.25 g/mol |
IUPAC Name |
3-methyl-5-oxo-1-phenyl-2-(trideuteriomethyl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C12H12N2O2/c1-9-11(8-15)12(16)14(13(9)2)10-6-4-3-5-7-10/h3-8H,1-2H3/i2D3 |
InChI Key |
QFYZFYDOEJZMDX-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=C(C(=O)N1C2=CC=CC=C2)C=O)C |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


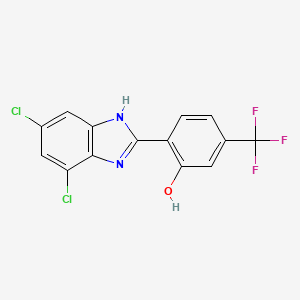
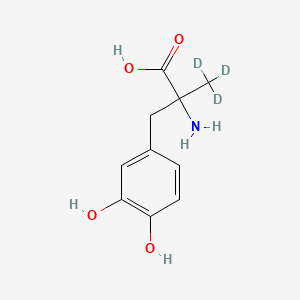
![(19S)-7-(3-aminopropoxy)-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;hydrochloride](/img/structure/B12415720.png)

![5-(4-Chlorocyclohexa-2,4-dien-1-yl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B12415740.png)
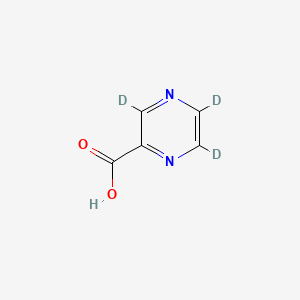
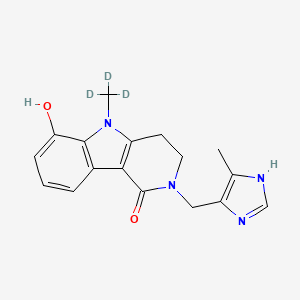
![N-[4-[4-(3-cyanophenyl)piperazin-1-yl]butyl]-4-thiophen-3-ylbenzamide](/img/structure/B12415753.png)
